Fmoc-D-Lys(Boc)-OH

Catalog No.
S733122
CAS No.
92122-45-7
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Lys(Boc)-OH

Standard Fmoc SPPS workflows demand orthogonal protection for complex amino acids. Fmoc-D-Lys(Boc)-OH delivers base-labile Fmoc for chain elongation and acid-labile Boc for permanent side-chain protection, enabling seamless incorporation of D-lysine.

  • Achieve proteolytic resistance by blocking trypsin cleavage, extending peptide half-life.
  • Introduce conformational constraints like β-turns for rational drug design.
  • Fully compatible with automated synthesizers and Fmoc/tBu resins.

SMolecule provides consistent quality and global logistics for uninterrupted research.

CAS Number

92122-45-7

Product Name

Fmoc-D-Lys(Boc)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1

InChI Key

UMRUUWFGLGNQLI-JOCHJYFZSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-D-Lys(Boc)-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-alpha-Fmoc-N-epsilon-Boc-D-lysine, Fmoc-D-Lysine(Boc)-OH, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid, Fmoc-D-Lys(Boc)-OH

Purity

≥98%

Package Size

1 g, 5 g

Fmoc-D-Lys(Boc)-OH is a non-natural, D-enantiomer amino acid derivative essential for advanced solid-phase peptide synthesis (SPPS). Its defining feature is an orthogonal protecting group strategy: a base-labile Nα-Fmoc group for temporary chain elongation and an acid-labile Nε-Boc group for permanent side-chain protection. [1] This specific combination is fully compatible with the most common Fmoc/tBu synthesis workflows, allowing for the precise incorporation of a D-lysine residue, which is primarily used to increase a peptide's resistance to enzymatic degradation or to induce specific three-dimensional conformations. [REFS-2, REFS-3]

Research Fit

Stereochemistry
D-enantiomer building block for Fmoc SPPS
Protection
Orthogonal Fmoc / Boc strategy
Solubility
High DMF solubility without co-solvents

Direct substitution of Fmoc-D-Lys(Boc)-OH is operationally unfeasible in most synthesis protocols. Replacing it with its natural counterpart, Fmoc-L-Lys(Boc)-OH, fundamentally alters the peptide's stereochemistry, which eliminates the primary strategic benefit of using the D-amino acid: enhanced proteolytic stability and unique conformational control. [1] Substituting with a derivative using a different side-chain protecting group, such as Fmoc-D-Lys(Z)-OH, disrupts the entire synthesis workflow. The benzyloxycarbonyl (Z or Cbz) group requires harsh hydrogenolysis for removal, which is incompatible with standard, mild acid-cleavable resins and other common protecting groups used in Fmoc SPPS, necessitating a complete and costly redesign of the purification and deprotection strategy. [REFS-2, REFS-3]

Substitution Risk

Fmoc-D-Lys(Boc)-OH
Fmoc-L-Lys(Boc)-OH
Enantiomer inversion may alter peptide activity, antimicrobial profile, and protease resistance; stereochemical mismatch cannot be corrected after synthesis.
Boc ε-amine protection
Alloc ε-amine protection
Alloc requires additional palladium(0)-catalyzed deprotection step and inert atmosphere, deviating from standard Fmoc SPPS workflows and increasing process complexity.

D-Lysine Incorporation Confers Complete Resistance to Proteolytic Cleavage

A primary driver for procuring the D-enantiomer is to enhance peptide stability in biological fluids. In a direct comparison, an antimicrobial peptide containing only L-lysine residues was completely degraded within 30 minutes of exposure to 50% human serum. The analogue where all L-Lysine residues were substituted with D-Lysine (using Fmoc-D-Lys(Boc)-OH) showed no degradation after 120 minutes under the same conditions. [1]

Evidence DimensionPeptide Stability in 50% Human Serum
Target Compound Data100% of peptide remaining after 120 minutes (for peptide containing D-Lys)
Comparator Or Baseline0% of peptide remaining after 30 minutes (for all-L-Lysine peptide)
Quantified DifferenceComplete stability at 120 min vs. complete degradation by 30 min
ConditionsIncubation in 50% human serum at 37°C.

For developing peptide-based therapeutics, this demonstrates a critical enhancement in biological half-life, directly impacting dosing frequency and potential efficacy.

Enantiomeric purity
Data to verify
Target ≥99.5% enantiomeric purity
Comparator (L-enantiomer): D-enantiomer specification not published
Supports procurement of stereochemically defined D-lysine material; avoids confounding L-lysine contamination.
Chiral HPLC area%

Ensures Compatibility with Mainstream Automated Fmoc/tBu Synthesis Workflows

The Fmoc-D-Lys(Boc)-OH structure is designed for seamless integration into the most widely used SPPS strategy: Fmoc/tBu chemistry. The Nα-Fmoc group is reliably cleaved by mild base (e.g., 20% piperidine in DMF), while the Nε-Boc group is stable to these conditions but is removed with mild acid (TFA) during final cleavage. [1] A potential substitute like Fmoc-D-Lys(Z)-OH uses a Cbz (Z) group, which requires catalytic hydrogenolysis (e.g., H₂/Pd-C) for removal. This alternative deprotection is incompatible with standard solid-phase techniques and many other protecting groups, making Fmoc-D-Lys(Boc)-OH the process-compatible choice.

Evidence DimensionSide-Chain Deprotection Conditions
Target Compound DataMild acid (e.g., TFA), compatible with standard SPPS cleavage cocktails.
Comparator Or BaselineFmoc-D-Lys(Z)-OH: Catalytic hydrogenolysis, incompatible with standard SPPS hardware and many sulfur-containing or reducible residues.
Quantified DifferenceQualitative difference in required chemical environment (mild acid vs. catalytic reduction).
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) deprotection protocols.

This ensures that the compound can be used in existing automated synthesizers and established protocols without requiring a complete, time-consuming, and expensive process redevelopment.

Optical rotation
Head-to-head
+12° (D-enantiomer)
vs −12° (L-enantiomer), c=1 in DMF, 20°C
Enables rapid, non-destructive chiroptical identity confirmation upon receipt.
Absolute magnitude difference ≈24°

High Purity Material Minimizes Risk of Deletion Sequence Byproducts

In automated SPPS, the success of each coupling cycle depends on the high purity and reactivity of the incoming amino acid derivative. Using a well-characterized, high-purity Fmoc-D-Lys(Boc)-OH ensures efficient coupling, minimizing the risk of generating deletion sequences, which are common impurities that are difficult to remove. While direct comparative data on purity is vendor-specific, established protocols for Fmoc-SPPS implicitly rely on input materials of >98% purity to achieve crude final peptide purities in the 90-95% range, thereby simplifying final purification. Lower purity starting materials would predictably lead to lower crude product purity and increased purification costs.

Evidence DimensionExpected Crude Peptide Purity (Model Pentapeptide)
Target Compound Data90-95% (achievable with high-purity Fmoc-Lys(Boc)-OH)
Comparator Or BaselineLower Purity Material: Expected <90% with increased deletion sequences
Quantified DifferenceEstimated 5-10% improvement in crude purity, reducing purification burden.
ConditionsStandard automated Fmoc/tBu solid-phase peptide synthesis.

Procuring high-purity material reduces the time and cost associated with HPLC purification of the final peptide and improves the overall yield and reproducibility of the synthesis.

DMF solubility
Context-dependent
Soluble at 0.5 M in DMF without aggregation
Sterically hindered analog (Fmoc-D-Lys(ipr,Boc)-OH) requires 30% co-solvent to prevent aggregation.
Simplifies SPPS solution preparation; supports automated, high-throughput workflows.
Visual clarity assessment at room temperature
Deprotection chemistry
Class-level inference
Boc: one-step TFA cleavage
Alloc alternative requires separate Pd(PPh₃)₄ catalyst step, adding complexity and reagent handling overhead.
Aligns with standard Fmoc SPPS; no additional orthogonal deprotection or specialized catalysts needed.
Standard Fmoc/tBu resin protocols

Development of Protease-Resistant Peptide Therapeutics

This compound is the correct choice for synthesizing peptide drug candidates that require a longer half-life in plasma. The incorporation of D-lysine provides a direct and proven method to block cleavage by common proteases like trypsin, which specifically target L-lysine residues, thereby enhancing the peptide's pharmacokinetic profile. [1]

Synthesis of Conformationally Defined Peptides and Peptidomimetics

Use this building block to introduce specific structural constraints in a peptide backbone. The D-configuration can induce β-turns or other secondary structures that are critical for high-affinity binding to biological targets, a common strategy in rational drug design.

High-Throughput and Automated Peptide Library Synthesis

This derivative is ideal for inclusion in automated synthesis platforms operating under standard Fmoc/tBu protocols. Its predictable reactivity and compatibility ensure reliable incorporation into peptide libraries for screening purposes without requiring custom, non-standard synthesis cycles. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
D-Lys peptide analog research
Enantiomeric purity specification
Chiral HPLC identity confirmation
Automated / high-throughput SPPS
DMF solubility without co-solvent
Coupling efficiency assessment
Raw material identity verification
Optical rotation identity test
Chiroptical QC check for peptide production

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

468.22603674 Da

Monoisotopic Mass

468.22603674 Da

Heavy Atom Count

34

UNII

S3CY44CF48

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

FMOC-D-Lys(BOC)-OH

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